1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one
Description
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a heterocyclic compound featuring a seven-membered azepan-2-one (caprolactam) ring fused to a 1,3,4-oxadiazole moiety substituted with a sulfhydryl (-SH) group at the 5-position. This compound combines the structural rigidity of oxadiazole with the conformational flexibility of the azepan ring, making it a candidate for diverse pharmacological applications.
Properties
IUPAC Name |
1-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c13-8-4-2-1-3-5-12(8)6-7-10-11-9(15)14-7/h1-6H2,(H,11,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUPZXKVBWLIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved by reacting hydrazides with carbon disulfide and an appropriate base. The resulting intermediate is then treated with an alkylating agent to introduce the sulfanyl group . The final step involves the formation of the azepanone ring through a cyclization reaction under controlled conditions .
Chemical Reactions Analysis
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents such as alkyl halides.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies involving related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group in the oxadiazole structure enhances the antimicrobial efficacy by improving interaction with bacterial cell membranes .
Anti-inflammatory Properties
Compounds similar to 1-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one have been tested for their anti-inflammatory effects. In vivo studies have indicated that these compounds can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like Indomethacin. The mechanism involves inhibition of pro-inflammatory cytokines and mediators .
Analgesic Effects
The analgesic potential of oxadiazole derivatives has also been explored. In various assays, compounds have shown pain-relieving properties that can rival traditional analgesics such as acetylsalicylic acid (aspirin). The structural modifications in the oxadiazole ring play a crucial role in enhancing these effects .
Neuroprotective Applications
Recent studies suggest that oxadiazole derivatives may possess neuroprotective properties. They have been investigated for their ability to inhibit tau protein aggregation, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This application highlights the compound's potential in treating tauopathies .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the oxadiazole ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Research Findings
- Ring Size Impact : Larger rings (e.g., azepan) confer conformational flexibility, aiding in binding to diverse biological targets, whereas smaller rings (e.g., pyrrolidin) prioritize metabolic stability .
- Biological Activity : Antimicrobial efficacy is strongly influenced by substituent choice; pyridine and triazole derivatives show promise due to enhanced membrane interaction and enzyme inhibition .
Biological Activity
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one is a compound featuring a unique structure that includes a 1,3,4-oxadiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The oxadiazole ring is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug discovery.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a wide range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of 1,3,4-oxadiazole possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Research has documented various oxadiazole derivatives that demonstrate antibacterial activity against pathogens such as Mycobacterium tuberculosis and Escherichia coli. In one study, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 4–8 µM against drug-resistant strains .
- Antifungal Activity : Compounds similar to this compound have also been evaluated for antifungal activity. The presence of the oxadiazole ring enhances interaction with fungal cell membranes, leading to increased efficacy .
Anticancer Potential
Recent studies have highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For example:
- Cytotoxicity Studies : Compounds with oxadiazole structures have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to key enzymes involved in cancer metabolism .
Case Studies and Research Findings
Several studies provide insights into the biological activity of oxadiazole derivatives:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
